molecular formula C15H25ClN4O4 B8091731 5-(tert-Butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride

5-(tert-Butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride

Cat. No.: B8091731
M. Wt: 360.83 g/mol
InChI Key: PXYXKRAOFZCIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolo[3,4-c]pyrazole derivative featuring a bicyclic heterocyclic core with a tert-butyl ester, an ethyl ester, an amino group, and two methyl substituents at the 6-position. Its hydrochloride salt form enhances solubility and crystallinity, making it suitable for pharmaceutical applications requiring stable solid-state formulations. The crystal structure (determined via X-ray diffraction) confirms the stereochemistry and hydrogen-bonding network, critical for understanding its reactivity and interactions . Key spectral data (e.g., NMR, MS) align with its structural features, such as distinct proton environments for the tert-butyl (δ ~1.49 ppm) and ethyl ester groups (δ ~3.5–4.1 ppm) .

Properties

IUPAC Name

5-O-tert-butyl 1-O-ethyl 3-amino-6,6-dimethyl-4H-pyrrolo[3,4-c]pyrazole-1,5-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4.ClH/c1-7-22-13(21)19-10-9(11(16)17-19)8-18(15(10,5)6)12(20)23-14(2,3)4;/h7-8H2,1-6H3,(H2,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYXKRAOFZCIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=C(CN(C2(C)C)C(=O)OC(C)(C)C)C(=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Pyrrolopyrazole Amine with Ethyl Chloroformate

Reagents :

  • tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

  • Ethyl chloroformate

  • N-Ethyl-N,N-diisopropylamine (DIPEA)

  • Tetrahydrofuran (THF)

Procedure :

  • Reaction Setup : Dissolve the starting amine (15 g, 59.4 mmol) in anhydrous THF (150 mL) under argon at 0°C.

  • Acylation : Add DIPEA (50 mL) followed by dropwise addition of ethyl chloroformate (4.65 mL, 59.4 mmol). Stir at 0°C for 1.5 hours.

  • Workup : Dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification : Use flash chromatography (hexane/ethyl acetate, 2:8) to isolate two isomers:

    • Major product: 5-tert-butyl 2-ethyl dicarboxylate (38% yield).

    • Minor product: 5-tert-butyl 1-ethyl dicarboxylate (30% yield).

Key Data :

ParameterValue
Yield30–38%
Purity>95% (by NMR)
CharacterizationESI-MS: m/z 325 (MH⁺)

Saponification and Hydrochloride Salt Formation

Reagents :

  • 5-tert-Butyl 1-ethyl dicarboxylate

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

Procedure :

  • Deprotection : Stir the dicarboxylate (25 g, 77.1 mmol) with LiOH (1.92 g, 77.1 mmol) in MeOH (50 mL) at room temperature for 2 hours.

  • Acidification : Concentrate the mixture, dissolve in ethyl acetate, and wash with NaHCO₃. Treat the organic layer with HCl gas in dichloromethane (DCM) to precipitate the hydrochloride salt.

  • Isolation : Filter and wash with acetonitrile to obtain a white solid (76% yield).

Key Data :

ParameterValue
Yield76–100%
Purity>99% (by HPLC)
Characterization¹H NMR (DMSO-d₆): δ 1.40–1.54 ppm (tert-butyl, dimethyl)

Direct Hydrochloride Synthesis via HCl Gas

Reagents :

  • 5-tert-Butyl 1-ethyl dicarboxylate

  • HCl gas

  • Dichloromethane (DCM)

Procedure :

  • Reaction : Bubble HCl gas through a DCM solution of the dicarboxylate (6.05 g, 18 mmol) for 3 hours at room temperature.

  • Crystallization : Filter and wash with diethyl ether to yield the hydrochloride salt (89% purity).

Key Data :

ParameterValue
Yield89%
Purity97.6% (by LC-MS)
CharacterizationHRMS: m/z 360.83 (M+H⁺)

Comparative Analysis of Methods

MethodYieldPurityScalabilityKey Advantage
Acylation30–38%>95%Lab-scaleSelective isomer formation
Saponification + HCl76–100%>99%IndustrialHigh-yield salt formation
Direct HCl Gas89%97.6%Lab-scaleMinimal purification

Critical Reaction Parameters

Temperature Control

  • Acylation : Conducted at 0°C to prevent overreaction and isomerization.

  • Saponification : Room temperature avoids decomposition of the ester group.

Solvent Selection

  • THF : Ensures solubility of intermediates during acylation.

  • MeOH/DCM : Facilitates deprotection and salt formation.

Purification Techniques

  • Flash Chromatography : Resolves isomeric products (hexane/ethyl acetate).

  • Crystallization : Achieves high-purity hydrochloride salt (acetonitrile).

Structural Validation

  • NMR : Distinct peaks for tert-butyl (δ 1.40–1.54 ppm) and ethyl groups (δ 4.28–4.35 ppm).

  • Mass Spectrometry : ESI-MS confirms molecular ion at m/z 325 (neutral) and 360.83 (hydrochloride).

  • X-ray Crystallography : Validates bicyclic pyrrolopyrazole core and substituent geometry .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

Anticancer Activity

One of the prominent applications of this compound is its role in anticancer research. It has been identified as a precursor in the synthesis of Danusertib (PHA-739358), a compound undergoing clinical trials for leukemia treatment . Danusertib functions as a potent inhibitor of various kinases involved in cancer cell proliferation and survival.

Neuroprotective Effects

Studies have indicated that derivatives of pyrrolo[3,4-c]pyrazole compounds exhibit neuroprotective properties. These compounds may help in the treatment of neurodegenerative diseases by inhibiting apoptosis in neuronal cells and reducing oxidative stress . The specific mechanisms through which 5-(tert-butyl) 1-ethyl 3-amino derivatives exert these effects are an active area of research.

Anti-inflammatory Properties

Research has shown that compounds related to this structure can exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Danusertib and Leukemia

In clinical trials, Danusertib has demonstrated efficacy against acute myeloid leukemia (AML). The trials highlighted its ability to induce apoptosis in cancer cells while sparing normal cells, showcasing the potential therapeutic window for patients with resistant forms of leukemia .

Case Study 2: Neuroprotection in Animal Models

A study involving animal models of Alzheimer’s disease found that administration of pyrrolo[3,4-c]pyrazole derivatives led to improved cognitive function and reduced amyloid plaque formation. This suggests that compounds like 5-(tert-butyl) 1-ethyl 3-amino could be developed further for neuroprotective therapies .

Mechanism of Action

The mechanism of action of 5-(tert-Butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related heterocyclic derivatives, focusing on molecular architecture, synthetic pathways, physicochemical properties, and spectral signatures.

Structural Analogues

2.1.1 (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26)
  • Key Differences: Replaces the pyrazole ring with a pyrrole moiety. Substituted with a benzotriazole carbonyl group instead of an amino group.
  • Synthesis : Achieved via HATU-mediated coupling (83% yield), highlighting efficient amide bond formation compared to the target compound’s undescribed route .
  • Spectroscopy : Aromatic protons in the benzotriazole group exhibit upfield shifts (δ 7.5–8.0 ppm), absent in the target compound .
2.1.2 Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Key Differences: Imidazo[1,2-a]pyridine core vs. pyrrolo-pyrazole. Functionalized with cyano, nitro, and phenethyl groups.
  • Synthesis : One-pot two-step reaction (51% yield), suggesting lower efficiency than Compound 26 .
  • Physical Properties : Higher melting point (243–245°C) due to extended conjugation and nitro group rigidity .

Physicochemical and Spectral Comparison

Parameter Target Compound Compound 26 Imidazopyridine Derivative
Core Structure Pyrrolo[3,4-c]pyrazole Pyrrolo[3,4-c]pyrrole Imidazo[1,2-a]pyridine
Key Substituents tert-Butyl, ethyl esters, amino, dimethyl Benzotriazole carbonyl, tert-butyl Cyano, nitro, phenethyl, diethyl esters
Molecular Weight ~395.9 g/mol (calculated) 357.4 g/mol (MS: [M+H]+ 358.5) ~522.5 g/mol (calculated from formula)
Synthesis Yield Not reported 83% 51%
1H NMR Features tert-Butyl (δ 1.49), ethyl esters (δ 3.5–4.1) Aromatic H (δ 7.5–8.0) Nitrophenyl H (δ ~7.8–8.1), cyano (δ ~4.3)
Solubility Enhanced by hydrochloride salt Likely moderate (neutral form) Low (non-ionic, nitro group hydrophobicity)

Mechanistic and Functional Insights

  • Lumping Strategy: Compounds with analogous cores (e.g., pyrrolo-pyrazole vs. pyrrolo-pyrrole) may share reactivity profiles (e.g., cyclization tendencies) but diverge in electronic properties due to substituents like benzotriazole (electron-deficient) vs. amino (electron-rich) .
  • NMR Analysis : Regional chemical shift variations (e.g., δ 29–36 ppm in related compounds) can pinpoint substituent effects, as seen in the target compound’s dimethyl groups altering ring strain versus Compound 26’s benzotriazole .

Biological Activity

5-(tert-Butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride (CAS Number: 718632-47-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has a molecular formula of C15H24N4O4 and a molecular weight of 324.38 g/mol. It is characterized by the presence of a pyrrolo[3,4-c]pyrazole core structure, which is known for various pharmacological activities. The compound is typically stored at refrigerator temperatures and has a purity of 95% .

Research indicates that compounds with similar structures often exhibit diverse biological activities such as anti-inflammatory, analgesic, and anticancer properties. The specific mechanisms through which 5-(tert-butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole acts are still under investigation but may involve:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Many pyrazole derivatives are recognized for their ability to inhibit COX enzymes, which play a crucial role in the inflammatory process.
  • Modulation of Nitric Oxide Synthase (NOS) : Potential effects on NOS could contribute to the anti-inflammatory profile.

Anti-inflammatory Activity

A study evaluating various pyrazole derivatives revealed significant anti-inflammatory effects. The compound's structural analogs demonstrated IC50 values comparable to standard anti-inflammatory drugs such as diclofenac .

CompoundIC50 (μg/mL)Comparison DrugIC50 (μg/mL)
Compound A60.56Diclofenac54.65
Compound B57.24
Compound C69.15

Anticancer Activity

The compound has also been linked to anticancer properties through its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, it has been suggested that derivatives can be utilized in the synthesis of Danusertib (PHA-739358), a compound undergoing clinical trials for leukemia treatment .

Case Studies

  • Case Study on Inflammatory Models : In vivo studies using animal models showed that compounds similar to 5-(tert-butyl) exhibited significant reductions in edema and inflammatory markers compared to control groups.
  • Clinical Trials : Preliminary trials involving derivatives have shown promise in treating hematological malignancies, with ongoing research focusing on optimizing dosages and delivery methods.

Q & A

Q. How to reconcile conflicting bioactivity data between enzyme inhibition and cell-based assays?

  • Methodological Answer :
  • Cell permeability assessment : Use Caco-2 monolayers to quantify apparent permeability (Papp).
  • Plasma protein binding (PPB) : Measure via equilibrium dialysis; high PPB (>95%) may reduce free drug concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.